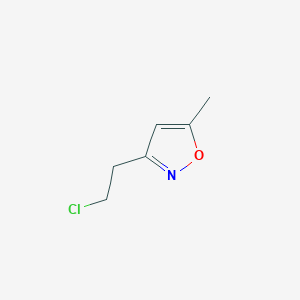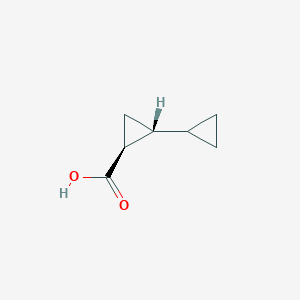
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring containing nitrogen), and an ether group (an oxygen atom connected to two carbon atoms). It also contains a chloro group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the introduction of the chloro group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the benzene ring could provide some degree of resonance stabilization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ether, chloro, and phenyl groups. For example, the benzylic position (the carbon adjacent to the benzene ring) is often a site of high reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether group could impact its solubility, while the benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis:
- The compound has been utilized in chemical synthesis processes. For example, similar structures have been synthesized through reactions like the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde, exhibiting moderate yield and high selectivity (Talybov & Baghirli, 2020). Also, the molecular structure of related compounds, like methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been reported, showing crystal formation stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Biological Properties and Activities
2. Compounds with structural similarities have been synthesized and tested for their biological properties. Hydrochlorides of aminopropanols, bearing resemblance in chemical structure, were found to have moderate antibacterial activity and certain hydrochlorides exhibited high antioxidant activity (Gasparyan et al., 2011). This indicates potential biological applications of similar compounds in medical and pharmacological fields.
Photocatalytic Applications
3. Studies on compounds with similar structures have revealed their photocatalytic properties. A series of coordination polymeric architectures utilizing ether-bridged dicarboxylic acids have been synthesized and shown promising results for the UV-light-driven degradation of organic dye pollutants, suggesting potential environmental applications of such compounds (Lu et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMORXAYCBCBSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(3-piperidinyl)ethyl ether hydrochloride | |
CAS RN |
1219956-95-2 | |
| Record name | Piperidine, 3-[2-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)




![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)






![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)